molecular formula C20H27N5O4S B5286520 N~4~-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

N~4~-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

Cat. No.: B5286520
M. Wt: 433.5 g/mol
InChI Key: IDDXGCOZXOVATI-UHFFFAOYSA-N
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Description

N~4~-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a dimethoxybenzyl moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3,4-dimethoxybenzyl chloride and a suitable nucleophile.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diester or a diketone.

    Coupling Reactions: The final step involves coupling the thiadiazole and piperidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiadiazole ring or the carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and piperidine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as NaBH4 (sodium borohydride) and LiAlH4 (lithium aluminium hydride) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

N~4~-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of N4-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
  • 2,4-Diamino-6-[N-(3’,5’-Dimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine

Uniqueness

N~4~-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is unique due to its combination of a thiadiazole ring, a dimethoxybenzyl moiety, and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S/c1-24(2)20(27)25-9-7-14(8-10-25)18(26)21-19-23-22-17(30-19)12-13-5-6-15(28-3)16(11-13)29-4/h5-6,11,14H,7-10,12H2,1-4H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDXGCOZXOVATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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